ethyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrazole ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
The synthesis of ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition to introduce the tetrazole ring . The overall yield of this synthesis can be quite high, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Scientific Research Applications
ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The tetrazole ring and the pyrimidine ring are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
ETHYL 6-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Indole derivatives These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to differences in their reactivity and applications.
Properties
Molecular Formula |
C17H20N6O3S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 4-(2-methylphenyl)-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N6O3S/c1-4-26-15(24)13-12(9-27-17-20-21-22-23(17)3)18-16(25)19-14(13)11-8-6-5-7-10(11)2/h5-8,14H,4,9H2,1-3H3,(H2,18,19,25) |
InChI Key |
SYQVYPLIDMUTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2C)CSC3=NN=NN3C |
Origin of Product |
United States |
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